Carbazeran citrate

Description

Properties

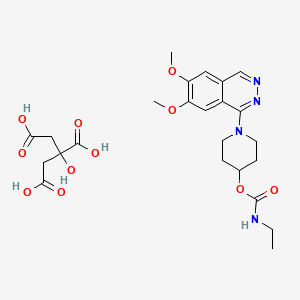

IUPAC Name |

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRPDVEKBYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carbazeran Citrate: A Deep Dive into its Dual Mechanism of Action

For Immediate Release

[City, State] – [Date] – Carbazeran citrate, a potent phosphodiesterase inhibitor, has been a subject of significant research interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its dual role as a phosphodiesterase inhibitor and an aldehyde oxidase substrate, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Phosphodiesterase Inhibition and Positive Inotropy

Carbazeran citrate's primary pharmacological effect stems from its potent inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates a positive inotropic (contractility-enhancing) effect on cardiac muscle.[3] Studies on isolated rabbit papillary muscle have demonstrated that Carbazeran produces concentration-dependent positive inotropic responses.[3]

The positive inotropic action of Carbazeran is underscored by its ability to potentiate the effects of isoprenaline, a beta-adrenoceptor agonist. Sub-threshold concentrations of Carbazeran were found to shift the concentration-effect curve of isoprenaline to the left by 46-fold, indicating a synergistic effect on increasing cardiac contractility.[3] Interestingly, while enhancing contractility, Carbazeran has been observed to elicit a decrease in the beating frequency (negative chronotropic effect) in isolated right atria, distinguishing its profile from other PDE inhibitors like amrinone and IBMX which typically increase heart rate.[3]

Signaling Pathway of Carbazeran-Mediated Inotropy

Metabolic Fate: A Substrate for Aldehyde Oxidase

In addition to its direct pharmacological effects, Carbazeran citrate is extensively metabolized by aldehyde oxidase (AO), specifically the human aldehyde oxidase 1 (AOX1) isoform.[4][5] This metabolic pathway is a critical determinant of its pharmacokinetic profile and exhibits significant species-dependent differences.

In humans and baboons, Carbazeran undergoes rapid and almost complete pre-systemic 4-hydroxylation (also referred to as 4-oxidation) in the liver cytosol, a reaction catalyzed by AOX1.[6] This leads to the formation of its major metabolite, 4-hydroxy-carbazeran (or 4-oxo-carbazeran).[4][6] In contrast, this metabolic route is negligible in dogs, highlighting the importance of selecting appropriate animal models for preclinical studies.[6] The 4-oxidation of Carbazeran is now considered an enzyme-selective catalytic marker for human AOX1 activity.[5]

Experimental Workflow for Aldehyde Oxidase Activity Assay

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the pharmacological and metabolic properties of Carbazeran citrate.

| Parameter | Value/Observation | Species | Reference |

| Inotropic Effect | Concentration-dependent positive inotropic response | Rabbit | [3] |

| Chronotropic Effect | Decrease in beating frequency | Rabbit | [3] |

| Isoprenaline Potentiation | 46-fold leftward shift in concentration-effect curve | Rabbit | [3] |

Table 1: Pharmacodynamic Properties of Carbazeran

| Parameter | Observation | Enzyme | Species | Reference |

| Primary Metabolic Route | 4-oxidation (4-hydroxylation) | AOX1 | Human | [4][6] |

| Metabolite | 4-oxo-carbazeran | AOX1 | Human | [4] |

| Metabolism in Dog | Negligible 4-oxidation | - | Dog | [6] |

Table 2: Metabolic Profile of Carbazeran

Experimental Protocols

Phosphodiesterase Inhibition Assay

A standard method to determine the PDE inhibitory activity of Carbazeran involves a two-step enzymatic assay.

-

PDE Reaction: A purified preparation of a specific PDE isoform is incubated with its substrate, either cAMP or cGMP, in the presence of varying concentrations of Carbazeran.

-

Quantification: The amount of remaining cyclic nucleotide or the product (5'-AMP or 5'-GMP) is quantified. This can be achieved through various methods, including radioimmunoassays, scintillation proximity assays, or luminescence-based assays that couple the remaining substrate to a secondary reaction producing a detectable signal. The IC50 value, the concentration of Carbazeran that inhibits 50% of the PDE activity, is then calculated.

Measurement of Inotropic Effects in Isolated Papillary Muscle

-

Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

-

Tension Measurement: The developed isometric tension is recorded using a force transducer.

-

Drug Application: After a stabilization period, cumulative concentrations of Carbazeran are added to the organ bath, and the change in developed tension is measured to construct a concentration-response curve.

Conclusion

Carbazeran citrate exhibits a dual mechanism of action as a potent phosphodiesterase inhibitor with positive inotropic effects and as a substrate for aldehyde oxidase, leading to rapid metabolism in humans. This in-depth understanding of its pharmacology and metabolism is crucial for its potential therapeutic applications and for guiding future drug development efforts targeting similar pathways. The significant species differences in its metabolism also highlight the importance of careful preclinical model selection.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]

- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazeran Citrate as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran citrate is a chemical compound recognized for its biological activity as a phosphodiesterase (PDE) inhibitor.[1][2] It has been shown to elicit positive inotropic responses, suggesting its potential for modulating cardiac contractility.[3] This technical guide provides an in-depth overview of carbazeran citrate's core function as a phosphodiesterase inhibitor, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. In addition to its role as a PDE inhibitor, it is also identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various xenobiotics.[1][2] The metabolic profile of carbazeran can be species-dependent, with studies indicating differences in its breakdown products in various animal models and humans.[2]

Core Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, carbazeran citrate increases the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream signaling cascades.

In the context of cardiac muscle, the inhibition of cAMP-specific PDEs, particularly PDE3, is a well-established mechanism for increasing cardiac contractility (inotropy).[4] An elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling.[5][6] This includes the phosphorylation of L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The overall effect is an augmented intracellular calcium transient and a more forceful contraction of the cardiac myocyte.[5][6]

The positive inotropic effects of carbazeran are consistent with this mechanism. Studies have shown that carbazeran produces concentration-dependent positive inotropic responses in isolated rabbit papillary muscle preparations.[3] Furthermore, it potentiates the inotropic effects of isoprenaline, a β-adrenoceptor agonist that stimulates cAMP production.[3]

While carbazeran has been identified as a phosphodiesterase inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against the various PDE isoforms is not extensively available in the public domain. The available research primarily focuses on its physiological effects, such as its inotropic and chronotropic actions in cardiac tissues.[3]

Quantitative Data

The following table summarizes the available quantitative data regarding the positive inotropic effects of carbazeran citrate in comparison to other phosphodiesterase inhibitors.

| Compound | Preparation | Parameter | Value | Reference |

| Carbazeran | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M | [3] |

| Carbazeran | Rabbit Papillary Muscle | Potentiation of Isoprenaline (Leftward Shift) | 46-fold | [3] |

| IBMX | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 1.8 x 10⁻⁵ M - 4.5 x 10⁻⁴ M | [3] |

| Amrinone | Rabbit Papillary Muscle | Concentration for Positive Inotropic Response | 2.4 x 10⁻⁴ M - 2.0 x 10⁻³ M | [3] |

Experimental Protocols

Assessment of Inotropic Effects in Isolated Papillary Muscle

This protocol is based on the methodology described in the study by Shahid and Rodger (1989).[3]

Objective: To determine the effect of carbazeran citrate on the contractile force of cardiac muscle.

Materials:

-

Rabbit hearts

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Carbazeran citrate stock solution

-

Isoprenaline stock solution

-

Force-displacement transducer

-

Stimulator

-

Data acquisition system

Procedure:

-

Papillary muscles are dissected from the right ventricle of rabbit hearts and mounted vertically in an organ bath containing Krebs-Henseleit solution.

-

The muscle is stimulated at a constant frequency (e.g., 1 Hz) with square wave pulses of a specific duration and voltage.

-

The developed tension is measured using a force-displacement transducer and recorded.

-

After an equilibration period, a cumulative concentration-response curve is established by adding increasing concentrations of carbazeran citrate to the organ bath at set time intervals.

-

To assess potentiation, a sub-threshold concentration of carbazeran is added, followed by a cumulative concentration-response curve for isoprenaline.

General Phosphodiesterase Inhibition Assay

While a specific protocol for carbazeran is not available, a general workflow for a phosphodiesterase inhibition assay is provided below.

Objective: To determine the in vitro inhibitory activity of a compound against a specific phosphodiesterase isoform.

Materials:

-

Recombinant human phosphodiesterase enzyme (e.g., PDE3A, PDE4B)

-

Assay buffer (composition varies depending on the PDE isoform)

-

Cyclic nucleotide substrate (cAMP or cGMP)

-

Test compound (e.g., carbazeran citrate) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kit)

-

Microplate reader

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The recombinant PDE enzyme is incubated with the test compound for a defined period.

-

The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is terminated, and the amount of hydrolyzed or remaining substrate is quantified using a suitable detection method.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a concentration-response curve.

Visualizations

Signaling Pathway of a PDE Inhibitor in a Cardiac Myocyte

Caption: Signaling pathway of carbazeran-mediated PDE inhibition in a cardiac myocyte.

Experimental Workflow for a Phosphodiesterase Inhibition Assay

Caption: General experimental workflow for a phosphodiesterase inhibition assay.

Conclusion

Carbazeran citrate is a potent phosphodiesterase inhibitor with demonstrated positive inotropic effects in cardiac tissue. Its mechanism of action is consistent with the established role of PDE inhibitors in augmenting cardiac contractility through the modulation of intracellular cAMP levels. While quantitative data on its specific inhibitory profile against various PDE isoforms is limited in the available literature, its physiological effects highlight its potential as a pharmacological tool for studying cyclic nucleotide signaling and as a lead compound for the development of novel inotropic agents. Further research is warranted to fully characterize its PDE isoform selectivity and to elucidate its complete pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. Modulation of cAMP: mechanism for positive inotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Augmented cardiac inotropy by phosphodiesterase inhibition requires phosphorylation of Rad and increased calcium current - PMC [pmc.ncbi.nlm.nih.gov]

Carbazeran Citrate for In Vitro Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carbazeran citrate, a potent phosphodiesterase (PDE) inhibitor and a well-characterized substrate for aldehyde oxidase 1 (AOX1), for its potential application in in vitro metabolic disease research. While direct studies on carbazeran's role in metabolic diseases are limited, its known mechanisms of action offer a strong rationale for its use as a tool to investigate cellular processes relevant to conditions such as type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease.

Core Concepts: Mechanism of Action and Metabolic Fate

Carbazeran citrate possesses two key biochemical properties that are pertinent to metabolic research: phosphodiesterase inhibition and its role as a substrate for aldehyde oxidase.

Phosphodiesterase (PDE) Inhibition

Carbazeran is a potent phosphodiesterase inhibitor.[1] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in numerous signaling pathways. By inhibiting PDEs, carbazeran can increase intracellular levels of cAMP and/or cGMP, thereby modulating downstream cellular processes. This is particularly relevant for metabolic diseases, as PDE inhibitors have been shown to:

-

Enhance Insulin Sensitivity: In in vitro models, PDE inhibition can sensitize skeletal muscle cells, adipocytes, and endothelial cells to insulin, improving glucose uptake.[2]

-

Regulate Glucose and Lipid Metabolism: The cAMP and cGMP pathways are integral to managing glucose and lipid metabolism.[2][3][4]

-

Exhibit Anti-inflammatory and Antioxidant Properties: Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome.[2]

Aldehyde Oxidase (AOX1) Substrate

Carbazeran is rapidly metabolized in humans, primarily through 4-hydroxylation of its phthalazine moiety, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[2][3][5] This metabolic pathway is crucial for researchers to consider for the following reasons:

-

Cell-Type Specific Metabolism: The metabolic stability and effective concentration of carbazeran will depend on the AOX1 activity of the in vitro model. Liver-derived cells, such as primary human hepatocytes, will exhibit high rates of metabolism.[1]

-

Relevance in Diabetic Models: Research has indicated that hepatic aldehyde oxidase activity is significantly elevated in streptozotocin-induced diabetic rats.[6] This suggests that AOX1 expression and activity may be altered in metabolic disease states, potentially affecting the metabolism of substrates like carbazeran.

Quantitative Data

The following tables summarize key quantitative data regarding carbazeran's metabolism.

Table 1: In Vitro Metabolic Clearance of Carbazeran

| Cell System | Parameter | Value | Reference |

| Cryopreserved Human Hepatocytes | Estimated Hepatic Clearance (Clh) | 17 ml · min⁻¹ · kg⁻¹ | [7] |

This table provides an indication of how rapidly carbazeran is cleared in a metabolically active in vitro system.

Table 2: Major Metabolites of Carbazeran in Humans

| Metabolite | Formation Pathway | Key Enzyme |

| 4-oxo-carbazeran | 4-hydroxylation | Aldehyde Oxidase 1 (AOX1) |

| N-desethyl-4-oxo-carbazeran | 4-hydroxylation and N-desethylation | Aldehyde Oxidase 1 (AOX1) |

| 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone | 4-hydroxylation and other modifications | Aldehyde Oxidase 1 (AOX1) |

This table outlines the primary metabolic products of carbazeran, which are important for analytical studies.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for planning research. The following diagrams were created using the DOT language.

Metabolic Pathway of Carbazeran

This diagram illustrates the primary metabolic conversion of carbazeran by AOX1.

Caption: Metabolic conversion of carbazeran by AOX1.

Proposed Signaling Pathway for PDE Inhibition in a Myocyte

This diagram shows the potential mechanism by which a PDE inhibitor like carbazeran could enhance insulin-stimulated glucose uptake in a muscle cell.

Caption: PDE inhibition enhances insulin signaling.

Experimental Workflow: Glucose Uptake Assay

This diagram outlines a typical workflow for assessing the effect of carbazeran on glucose uptake in an in vitro cell model.

Caption: Workflow for a glucose uptake experiment.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to investigate the effects of carbazeran citrate in in vitro models of metabolic disease.

Protocol: Insulin-Stimulated Glucose Uptake in L6 Myotubes

Objective: To determine if carbazeran citrate enhances insulin-stimulated glucose uptake.

Materials:

-

L6 rat skeletal muscle cells

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

Serum-free medium

-

Carbazeran citrate stock solution (in DMSO or appropriate vehicle)

-

Insulin solution (100 nM)

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader with fluorescence capabilities

Methodology:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in a 96-well plate until confluent.

-

Induce differentiation by switching to differentiation medium for 5-7 days, until multinucleated myotubes are formed.

-

-

Serum Starvation:

-

Wash the differentiated myotubes with PBS.

-

Incubate in serum-free medium for 3-4 hours to establish a basal state.

-

-

Carbazeran Treatment:

-

Prepare serial dilutions of carbazeran citrate in serum-free medium.

-

Replace the medium with the carbazeran solutions and incubate for the desired pre-treatment time (e.g., 30-60 minutes). Include a vehicle-only control.

-

-

Insulin Stimulation:

-

Add insulin (100 nM final concentration) to the appropriate wells. Add vehicle to the basal control wells.

-

Incubate for 20-30 minutes at 37°C.

-

-

Glucose Uptake Measurement:

-

Add 2-NBDG to a final concentration of 50-100 µM to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

Terminate the assay by washing the cells three times with ice-cold PBS.

-

-

Data Acquisition:

-

Lyse the cells if necessary (depending on the assay kit).

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

-

Protocol: Western Blot Analysis of Akt Phosphorylation

Objective: To assess if carbazeran citrate enhances insulin-stimulated Akt phosphorylation, a key step in the insulin signaling pathway.

Materials:

-

Differentiated L6 myotubes or 3T3-L1 adipocytes in 6-well plates

-

Carbazeran citrate and insulin solutions

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment:

-

Follow steps 1-4 from the glucose uptake protocol (scaled for 6-well plates).

-

-

Cell Lysis:

-

After insulin stimulation, immediately place plates on ice and wash with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Electrophoresis and Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with primary antibody against phospho-Akt overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

-

Densitometry Analysis:

-

Quantify band intensities and express the results as the ratio of phospho-Akt to total Akt.

-

Conclusion

Carbazeran citrate presents a valuable opportunity for researchers in the field of metabolic diseases. Its established role as a phosphodiesterase inhibitor provides a clear mechanism to explore key signaling pathways involved in insulin action, glucose transport, and lipid metabolism. However, its rapid metabolism by aldehyde oxidase 1 must be a central consideration in experimental design, particularly when using metabolically active cell types like hepatocytes. By leveraging the protocols and conceptual frameworks provided in this guide, researchers can effectively utilize carbazeran citrate as a chemical probe to further unravel the complex cellular mechanisms underlying metabolic disorders.

References

- 1. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advantages of Phosphodiesterase Type 5 Inhibitors in the Management of Glucose Metabolism Disorders: A Clinical and Translational Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Carbazeran Citrate in Isolated Atria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran citrate is a potent phosphodiesterase (PDE) inhibitor that exhibits significant biological activity in isolated cardiac tissues. This technical guide provides a comprehensive overview of the effects of Carbazeran citrate on isolated atria, with a focus on its inotropic and chronotropic actions. The information presented herein is compiled from scientific literature to support further research and drug development efforts in the cardiovascular field.

Core Biological Activities: Inotropy and Chronotropy

In isolated rabbit atrial preparations, Carbazeran citrate demonstrates distinct effects on the force of contraction (inotropy) and the spontaneous beating rate (chronotropy).

Positive Inotropic Effect

Carbazeran citrate elicits a concentration-dependent positive inotropic response in isolated atrial and papillary muscle preparations.[1] This increase in contractile force is a hallmark of its activity. Studies have shown its potency to be comparable to or greater than other phosphodiesterase inhibitors like 3-isobutyl-1-methyl xanthine (IBMX) and amrinone.[1]

Sub-threshold concentrations of Carbazeran that do not independently increase inotropic effects have been shown to significantly potentiate the positive inotropic effects of isoprenaline, a β-adrenoceptor agonist. A 46-fold leftward shift in the isoprenaline concentration-effect curve has been observed in the presence of Carbazeran, indicating a synergistic interaction.[1]

Negative Chronotropic Effect

In contrast to its positive inotropic action, Carbazeran citrate induces a decrease in the spontaneous beating frequency of isolated right atria.[1] This negative chronotropic effect distinguishes it from other PDE inhibitors like amrinone and IBMX, which typically produce positive chronotropic responses.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of Carbazeran citrate in isolated rabbit cardiac preparations.

Table 1: Positive Inotropic Effect of Carbazeran Citrate on Isolated Rabbit Papillary Muscle [1]

| Parameter | Value |

| Concentration Range | 9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M |

| Rank Order of Potency | Carbazeran = IBMX > amrinone |

Table 2: Potentiation of Isoprenaline-Induced Positive Inotropy by Carbazeran Citrate [1]

| Parameter | Value |

| Fold-shift in Isoprenaline Concentration-Effect Curve | 46-fold (leftward) |

Table 3: Chronotropic Effect of Carbazeran Citrate on Isolated Rabbit Right Atria [1]

| Effect | Observation |

| Chronotropic Response | Decrease in beating frequency |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols for studying the biological activity of Carbazeran citrate in isolated atria.

Isolated Atria Preparation (Rabbit)

This protocol describes the general procedure for isolating and preparing rabbit atria for in vitro pharmacological studies.

-

Animal Euthanasia and Heart Excision:

-

New Zealand White rabbits are euthanized according to institutionally approved protocols.

-

The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

-

Atrial Dissection:

-

The heart is transferred to a dissecting dish containing fresh, oxygenated physiological salt solution.

-

The atria are carefully dissected from the ventricles. The right atrium, containing the sinoatrial node, is typically used for studying chronotropic effects, while left atrial or papillary muscle preparations are used for inotropic studies.

-

-

Tissue Mounting and Perfusion:

-

The isolated atrial preparation is mounted in an organ bath containing a physiological salt solution maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

One end of the preparation is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

For spontaneously beating right atria, the atrial rate is recorded. For electrically stimulated preparations (e.g., left atria or papillary muscle), platinum electrodes are used to deliver regular electrical stimuli.

-

-

Equilibration:

-

The preparation is allowed to equilibrate for a period of time (e.g., 60 minutes) under a resting tension until a stable baseline of contractile force and/or rate is achieved.

-

-

Drug Administration:

-

Carbazeran citrate and other test compounds are added to the organ bath in a cumulative or non-cumulative concentration-response manner.

-

Responses are recorded and analyzed to determine parameters such as EC₅₀ (for inotropic effects) or changes in atrial rate.

-

A representative workflow for the isolated atria preparation is depicted below:

Phosphodiesterase (PDE) Inhibition Assay

The primary mechanism of action of Carbazeran is the inhibition of phosphodiesterase. A standard method to quantify this activity is through a radioimmunoassay.

-

Tissue Homogenization:

-

Cardiac tissue (atrial or ventricular) is homogenized in a suitable buffer (e.g., Tris-HCl buffer) on ice.

-

The homogenate is then centrifuged at a low speed to remove cellular debris.

-

-

Enzyme Preparation:

-

The supernatant, containing the PDE enzymes, is collected. The protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford assay).

-

-

Assay Reaction:

-

The reaction mixture is prepared containing a known amount of the enzyme preparation, a specific concentration of cyclic AMP (cAMP), and varying concentrations of the inhibitor (Carbazeran citrate).

-

The reaction is initiated by the addition of the substrate (cAMP, often radiolabeled, e.g., [³H]-cAMP).

-

The mixture is incubated at 37°C for a defined period.

-

-

Reaction Termination and Product Separation:

-

The reaction is terminated, typically by boiling.

-

The product of the reaction, 5'-AMP, is separated from the unhydrolyzed cAMP. This can be achieved using techniques like anion-exchange chromatography.

-

-

Quantification:

-

The amount of radiolabeled 5'-AMP formed is quantified using liquid scintillation counting.

-

The inhibitory effect of Carbazeran is calculated by comparing the amount of product formed in the presence of the inhibitor to that in its absence.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

-

Signaling Pathway

The positive inotropic effect of Carbazeran citrate is mediated through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

By inhibiting PDE, Carbazeran prevents the breakdown of cAMP to 5'-AMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates L-type calcium channels, which increases the influx of calcium ions into the cardiomyocyte during an action potential. This elevated intracellular calcium concentration enhances the interaction between actin and myosin filaments, leading to an increased force of myocardial contraction.

The mechanism underlying the negative chronotropic effect of Carbazeran is less clearly defined in the available literature but may involve complex interactions with ion channels in the sinoatrial node.

Conclusion

Carbazeran citrate is a phosphodiesterase inhibitor with a distinct pharmacological profile in isolated atria, characterized by a potent positive inotropic effect and a negative chronotropic effect. Its mechanism of inotropic action is well-established and involves the modulation of the cAMP signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the cardiovascular effects of Carbazeran and other PDE inhibitors. Further studies are warranted to fully elucidate the mechanism of its negative chronotropic action.

References

An In-depth Technical Guide to the Pharmacological Properties of Carbazeran Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazeran citrate is a potent pharmacological agent characterized primarily by its inhibitory action on phosphodiesterase (PDE) enzymes and its role as a substrate for aldehyde oxidase (AO). This technical guide consolidates the current understanding of Carbazeran's mechanism of action, providing a detailed overview of its effects on relevant signaling pathways, quantitative inhibitory and kinetic data, and comprehensive experimental protocols for its characterization. Contrary to some initial postulations, extensive review of the scientific literature indicates that Carbazeran's pharmacological profile is not defined by dual inhibition of phosphodiesterase and alpha-2 adrenoceptors, but rather by its potent effects on cardiac contractility through PDE inhibition and its significant species-dependent metabolism by aldehyde oxidase.

Core Pharmacological Activities

Carbazeran citrate's primary mechanisms of action are:

-

Phosphodiesterase (PDE) Inhibition: Carbazeran is a potent inhibitor of cardiac phosphodiesterase, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This increase in cAMP mediates the drug's significant positive inotropic effects on the heart.

-

Aldehyde Oxidase (AO) Substrate: Carbazeran is extensively metabolized by aldehyde oxidase, particularly in humans. This metabolic pathway is a critical determinant of its pharmacokinetic profile and exhibits significant species-dependent variability.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of Carbazeran citrate.

Table 1: Phosphodiesterase Inhibition and Functional Cardiac Effects

| Parameter | Value/Description | Species/Tissue | Reference |

| Inotropic Potency | Carbazeran (9.1 x 10⁻⁶ M - 1.2 x 10⁻³ M) produces concentration-dependent positive inotropic responses. Potency is comparable to 3-isobutyl-1-methyl xanthine (IBMX) and greater than amrinone. | Rabbit papillary muscle | [1] |

| Potentiation of Isoprenaline Inotropic Effect | A sub-threshold concentration of Carbazeran caused a 46-fold leftward shift in the isoprenaline concentration-effect curve. | Rabbit papillary muscle | [1] |

| Chronotropic Effect | Elicits a decrease in beating frequency (negative chronotropic effect) in a concentration-dependent manner. | Rabbit right atria | [1] |

Table 2: Aldehyde Oxidase Substrate Kinetics

| Parameter | Value | Species/Enzyme Source | Reference |

| Michaelis-Menten Constant (Km) | 5 µM | Human Aldehyde Oxidase 1 (AOX1) | [2] |

| Estimated Hepatic Clearance (Clh) | 17 ml · min⁻¹ · kg⁻¹ | Cryopreserved human hepatocytes | [3] |

Signaling Pathways and Mechanisms of Action

Phosphodiesterase Inhibition and Cardiac Inotropy

Carbazeran exerts its positive inotropic effect by inhibiting the breakdown of cAMP in cardiac myocytes. The increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This cascade results in enhanced calcium influx and release from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle.

Mechanism of Negative Chronotropy

While Carbazeran is a positive inotrope, it uniquely displays a negative chronotropic effect, decreasing the heart rate.[1] The precise mechanism for this is not fully elucidated in the available literature but may be attributed to off-target effects or complex interactions within the sinoatrial node. One hypothesis is a potential blockade of L-type calcium channels in the pacemaker cells, which would slow the rate of depolarization and consequently the heart rate.[4][5]

Aldehyde Oxidase Mediated Metabolism

Carbazeran is a substrate for aldehyde oxidase, an enzyme primarily located in the liver cytosol. This metabolic pathway is crucial for the clearance of Carbazeran in humans. The metabolism of Carbazeran by AO is species-dependent, which has implications for preclinical drug development and the translation of animal model data to human clinical trials.[6][7]

Experimental Protocols

Protocol for Determining Phosphodiesterase Inhibitory Activity

This protocol outlines a method for assessing the in vitro inhibitory effect of Carbazeran on cardiac phosphodiesterase.

Objective: To determine the concentration-dependent inhibition of cardiac PDE by Carbazeran citrate and to calculate its IC50 value.

Materials:

-

Carbazeran citrate

-

Isolated cardiac phosphodiesterase (from rabbit or human ventricular tissue)

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled tracer)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

Workflow:

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Carbazeran citrate, cAMP, and cardiac PDE in the appropriate assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the cardiac PDE enzyme preparation with varying concentrations of Carbazeran citrate. Include control tubes with no inhibitor.

-

Initiation of Reaction: Start the reaction by adding a mixture of cAMP and [³H]-cAMP to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the enzymatic reaction, typically by heating the tubes in a boiling water bath.

-

Conversion of AMP to Adenosine: Add snake venom nucleotidase to the cooled tubes to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 37°C.

-

Separation of Product and Substrate: Add a slurry of anion-exchange resin to each tube. The resin will bind the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of PDE activity inhibited by each concentration of Carbazeran. Plot the percent inhibition against the logarithm of the Carbazeran concentration to determine the IC50 value.

Protocol for Assessing Aldehyde Oxidase Metabolism

This protocol describes a method to evaluate the metabolism of Carbazeran by human liver cytosol, which is rich in aldehyde oxidase.

Objective: To determine the kinetic parameters (Km and Vmax) of Carbazeran metabolism by human aldehyde oxidase.

Materials:

-

Carbazeran citrate

-

Human liver cytosol

-

Potassium phosphate buffer

-

Acetonitrile (for reaction quenching)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Workflow:

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing human liver cytosol in potassium phosphate buffer.

-

Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding Carbazeran at various concentrations.

-

Time Course Sampling: At several time points, remove aliquots from each reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing a suitable internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze using a validated LC-MS/MS method to quantify the concentrations of the parent drug (Carbazeran) and its primary oxidized metabolite.

-

Data Analysis: Determine the initial rate of metabolite formation at each Carbazeran concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Conclusion

Carbazeran citrate is a potent phosphodiesterase inhibitor with significant positive inotropic effects on the heart, making it a molecule of interest in cardiovascular research. Its pharmacological profile is also heavily influenced by its metabolism by aldehyde oxidase, a factor that requires careful consideration in drug development due to species-specific differences. The unique combination of positive inotropic and negative chronotropic effects warrants further investigation to fully understand its therapeutic potential and underlying mechanisms. The experimental protocols provided in this guide offer a framework for the continued characterization of Carbazeran and similar compounds.

References

- 1. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative Chronotropic Effects of Class I Antiarrhythmic Drugs on Guinea Pig Right Atria: Correlation with L-Type Ca2+ Channel Blockade [mdpi.com]

- 5. The effects of calcium channel blocking agents on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary Studies on Carbazeran Citrate Pharmacokinetics: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has been investigated for its cardiac stimulant properties. However, significant species differences in its pharmacokinetic profile, particularly in its presystemic metabolism, have been a critical factor in its development. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic studies of Carbazeran citrate, focusing on its absorption, distribution, metabolism, and excretion (ADME) across different species. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Carbazeran exhibit marked differences between species, most notably between dogs and humans. These differences are primarily attributed to the variance in metabolic pathways.

Table 2.1: Comparative Pharmacokinetic Parameters of Carbazeran in Dogs and Humans

| Parameter | Dog (n=2) | Human (n=7) | Reference |

| Oral Bioavailability (F) | ~68% | Not measurable (<5%) | [1][2] |

| Plasma Clearance (CL) | 11.2 - 11.8 mL/min/kg | 37.6 ± 8.3 mL/min/kg | [1] |

| Volume of Distribution (Vd) | 1.1 - 1.5 L/kg | 0.81 ± 0.06 L/kg | [1] |

| Elimination Half-life (t½) | 66 - 87 min | 15 ± 4.7 min | [1] |

Note: Data for rats are not sufficiently available in the reviewed literature to be included in this comparative table.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Dogs and Humans

Objective: To determine the bioavailability and pharmacokinetic profile of Carbazeran following intravenous and oral administration.

Methodology:

-

Subjects: Beagle dogs and healthy adult male human volunteers.[1]

-

Formulation: For oral administration, Carbazeran was formulated as a solid in capsules.[1] For intravenous infusion in humans, it was prepared as an aqueous solution in isotonic saline.[1]

-

Administration:

-

Dogs: Oral administration of Carbazeran.

-

Humans: Intravenous infusion over 10 minutes and single oral doses.[1]

-

-

Sample Collection: Blood samples were collected at specified time points post-administration. Plasma was separated and stored at -20°C until analysis.[1]

-

Analytical Method: Plasma concentrations of Carbazeran and its metabolites were determined using a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][4]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.[4][5]

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for specific quantification of the parent drug and its metabolites.[3]

-

In Vitro Metabolism Studies

Objective: To investigate the metabolism of Carbazeran using liver subcellular fractions.

Methodology:

-

Test System: Liver cytosol and S9 fractions from humans, baboons, and dogs.[6][7]

-

Incubation:

-

Carbazeran is incubated with the liver cytosol or S9 fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[8]

-

For studies involving Phase I metabolism by cytochrome P450 enzymes, the incubation mixture is fortified with an NADPH-regenerating system.[8] For aldehyde oxidase-mediated metabolism, this is not required.[6]

-

-

Inhibitor Studies: To identify the enzymes responsible for metabolism, specific inhibitors are included in the incubation mixtures. For aldehyde oxidase, menadione or hydralazine can be used as inhibitors.[6][7]

-

Sample Analysis: The reaction is terminated at various time points by adding a quenching solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.[8]

Metabolism and Signaling Pathways

The metabolism of Carbazeran is a critical determinant of its pharmacokinetic profile and shows significant species-dependent variations.

In humans and baboons, Carbazeran undergoes extensive presystemic metabolism, primarily through 4-hydroxylation of the phthalazine moiety.[6][7] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[6] This extensive first-pass metabolism results in very low oral bioavailability in humans.[1][2] The major metabolite formed is 4-hydroxycarbazeran (also referred to as 4-oxo-carbazeran).[6][9] Other metabolites identified in humans that result from this initial oxidation step include N-desethyl-4-oxo-carbazeran and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone.[10]

In contrast, in dogs, the 4-hydroxylation pathway is not prominent.[6][7] The primary metabolic route in this species is O-demethylation, leading to significantly higher oral bioavailability.[1][2]

Diagrams of Metabolic Pathways and Experimental Workflows

Caption: Species-dependent metabolic pathways of Carbazeran.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The preliminary pharmacokinetic studies of Carbazeran citrate have revealed significant species-dependent differences, primarily driven by variations in metabolic pathways. In humans, extensive presystemic metabolism mediated by aldehyde oxidase leads to low oral bioavailability, which has been a major hurdle in its clinical development. In contrast, dogs exhibit a different metabolic profile, resulting in much higher systemic exposure after oral administration. These findings underscore the importance of early and comprehensive metabolic profiling in drug discovery and development to select appropriate preclinical species and to anticipate potential pharmacokinetic challenges in humans. The detailed methodologies and comparative data presented in this guide provide a foundational understanding for further research and development of Carbazeran or other compounds metabolized by aldehyde oxidase.

References

- 1. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A species difference in the presystemic metabolism of carbazeran in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxycarbazeran | TRC-H884125-10MG | LGC Standards [lgcstandards.com]

- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 9. 4-Hydroxycarbazeran | C18H24N4O5 | CID 53320800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbazeran Citrate Aldehyde Oxidase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that undergoes significant metabolism in humans, primarily mediated by aldehyde oxidase (AO). Specifically, the cytosolic enzyme aldehyde oxidase 1 (AOX1) is responsible for the oxidation of Carbazeran to its 4-oxo metabolite.[1][2][3] Due to the pronounced species differences in AO activity, with rodents and dogs showing low to negligible metabolism compared to humans, it is crucial to accurately assess the AO-mediated clearance of new chemical entities intended for human use early in the drug development process.[3] Underprediction of AO-mediated clearance can lead to unexpected pharmacokinetic profiles and potential safety issues in clinical trials.

These application notes provide a detailed protocol for an in vitro assay to determine the metabolism of Carbazeran citrate by human liver aldehyde oxidase. The protocol covers the preparation of reagents, incubation conditions, analytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis. Additionally, quantitative data on Carbazeran metabolism and a list of known AO inhibitors are provided for reference.

Metabolic Pathway of Carbazeran

Carbazeran is metabolized by aldehyde oxidase (AOX1) in the liver cytosol. The primary metabolic pathway is the oxidation of the phthalazine ring to form 4-oxo-carbazeran.[3] This reaction is a key determinant of Carbazeran's clearance in humans.

References

Application Notes and Protocols: Using Carbazeran Citrate for Reaction Phenotyping of Alde-hyde Oxidase 1 (AOX1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AOX) is a cytosolic enzyme, with AOX1 being the primary isoform in humans, that plays a crucial role in the metabolism of various xenobiotics, particularly N-heterocyclic compounds and aldehydes. Due to significant species-dependent variations in AOX activity, predicting human clearance of drug candidates that are AOX1 substrates can be challenging. Therefore, accurate reaction phenotyping to identify potential AOX1 substrates early in drug discovery is critical. Carbazeran, a potent phosphodiesterase inhibitor, has been identified as a selective substrate for human AOX1, undergoing oxidation to its 4-oxo derivative. This makes Carbazeran citrate a valuable tool for in vitro reaction phenotyping of AOX1 activity.

These application notes provide a detailed overview and protocols for utilizing Carbazeran citrate as a probe substrate to characterize the metabolic activity of human AOX1 in various in vitro systems.

Metabolic Pathway of Carbazeran by AOX1

Carbazeran is metabolized by Aldehyde Oxidase 1 (AOX1) primarily through oxidation at the C-4 position of the phthalazinone ring, yielding 4-oxo-carbazeran. This reaction is highly specific to AOX1 and is not significantly catalyzed by cytochrome P450 enzymes.

Caption: Metabolic conversion of Carbazeran to 4-oxo-carbazeran by human AOX1.

Experimental Workflow for AOX1 Reaction Phenotyping

The general workflow for assessing a test compound's potential as an AOX1 substrate involves incubating the compound with a biological matrix containing AOX1, followed by analysis of substrate depletion or metabolite formation. Carbazeran is used as a positive control to confirm the enzymatic activity of the system.

Caption: General experimental workflow for AOX1 reaction phenotyping.

Quantitative Data Summary

The following table summarizes key quantitative data for Carbazeran metabolism by AOX1 from published studies. These values can serve as a benchmark for experimental results.

| Parameter | Value | Biological System | Reference |

| Estimated Hepatic Clearance (Clh) | 17 ml·min⁻¹·kg⁻¹ | Cryopreserved Human Hepatocytes | [1] |

| In vitro Intrinsic Clearance (CLint, in vitro) | High | Human Liver S9 | [2] |

| Major Metabolite | 4-oxo-carbazeran | Human Liver Cytosol, Humanized-liver mice | [3] |

| Key Enzyme | Aldehyde Oxidase 1 (AOX1) | Human Liver Cytosol, Recombinant Human AOX1 | [3][4] |

Experimental Protocols

Protocol 1: Determination of Carbazeran 4-Oxidation in Human Liver Cytosol

This protocol describes the determination of AOX1 activity in human liver cytosol by measuring the formation of 4-oxo-carbazeran from Carbazeran.

Materials:

-

Human liver cytosol (pooled from multiple donors)

-

Carbazeran citrate

-

4-oxo-carbazeran (as an analytical standard)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching)

-

96-well incubation plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carbazeran citrate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Carbazeran in potassium phosphate buffer.

-

Prepare a stock solution of 4-oxo-carbazeran for the calibration curve.

-

Prepare the quenching solution (e.g., ACN containing a suitable internal standard like labetalol).

-

-

Incubation:

-

Pre-warm the human liver cytosol and potassium phosphate buffer to 37°C.

-

In a 96-well plate, add the human liver cytosol to the potassium phosphate buffer to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.

-

To initiate the reaction, add the Carbazeran working solution to the wells to achieve the desired final substrate concentration (e.g., 1 µM).

-

The final incubation volume is typically 100-200 µL.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of the cold quenching solution to the incubation wells.

-

The 0-minute time point is prepared by adding the quenching solution before adding the substrate.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins (e.g., 4000 rpm for 15 minutes at 4°C).

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.

-

Prepare a calibration curve for 4-oxo-carbazeran in the same matrix as the samples.

-

-

Data Analysis:

-

Calculate the rate of formation of 4-oxo-carbazeran.

-

The intrinsic clearance (CLint) can be calculated from the rate of metabolite formation at a substrate concentration well below the Km.

-

Protocol 2: Inhibition Assay to Confirm AOX1-Mediated Metabolism

This protocol is designed to confirm that the metabolism of a test compound is mediated by AOX1 using a known AOX1 inhibitor.

Materials:

-

All materials from Protocol 1

-

Test compound

-

Known AOX1 inhibitor (e.g., hydralazine, menadione)

Procedure:

-

Preparation of Reagents:

-

Prepare stock and working solutions of the test compound and Carbazeran (as a positive control).

-

Prepare a stock solution of the AOX1 inhibitor.

-

-

Incubation with Inhibitor:

-

Set up incubation reactions as described in Protocol 1 for both the test compound and Carbazeran.

-

Prepare two sets of incubations for each compound: one with the AOX1 inhibitor and one without (vehicle control).

-

Pre-incubate the liver cytosol with the inhibitor or vehicle for a short period (e.g., 5-10 minutes) at 37°C before adding the substrate.

-

-

Reaction and Analysis:

-

Initiate the reaction by adding the test compound or Carbazeran.

-

Follow the incubation, quenching, and sample processing steps as described in Protocol 1.

-

Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of its metabolite.

-

-

Data Analysis:

-

Compare the rate of metabolism (substrate depletion or metabolite formation) in the presence and absence of the AOX1 inhibitor.

-

A significant reduction in the metabolic rate in the presence of the inhibitor indicates that the metabolism is mediated by AOX1. Calculate the percentage of inhibition.

-

Logical Relationship for Interpreting Inhibition Data

The interpretation of the inhibition assay results follows a clear logical path to determine the involvement of AOX1 in the metabolism of a test compound.

Caption: Logic diagram for interpreting AOX1 inhibition data.

Conclusion

Carbazeran citrate is a valuable and specific probe substrate for the reaction phenotyping of human Aldehyde Oxidase 1. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to assess the potential role of AOX1 in the metabolism of new chemical entities. Accurate characterization of AOX1-mediated metabolism is essential for predicting human pharmacokinetic profiles and avoiding late-stage drug development failures due to unforeseen metabolic liabilities.

References

- 1. Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xenotech.com [xenotech.com]

- 3. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazeran Citrate: A Selective Probe Substrate for Alde-hyde Oxidase (AO) Activity

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic compounds. Its significance in drug development has grown as medicinal chemists increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of AO-mediated clearance. Carbazeran, a potent phosphodiesterase inhibitor, has emerged as a highly selective and valuable in vitro probe substrate for human aldehyde oxidase 1 (AOX1), the primary AO isoform in the human liver.[1][2][3] The metabolism of carbazeran is predominantly mediated by AOX1, which catalyzes its oxidation to 4-oxo-carbazeran (also referred to as 4-hydroxy-carbazeran).[4][5] This reaction is established as an enzyme-selective catalytic marker for human AOX1.[1][2] Notably, this metabolic pathway shows significant species-dependent differences, with high activity in humans and baboons, but low to negligible activity in rats and dogs.[4][5]

This application note provides detailed protocols for utilizing carbazeran citrate as a probe substrate to characterize AO activity and assess potential drug-drug interactions through AO inhibition studies.

Data Presentation

The kinetic parameters of carbazeran 4-oxidation by human liver aldehyde oxidase provide essential data for in vitro to in vivo extrapolation (IVIVE) of drug clearance.

Table 1: Kinetic Parameters for Carbazeran 4-Oxidation by Human Liver Aldehyde Oxidase

| Parameter | Value | Enzyme Source | Reference |

| Km | 5 µM | Human Liver Cytosol / Recombinant Human AOX1 | [4] |

| Vmax | Data not consistently reported in the literature | Human Liver Cytosol | N/A |

Note: While the Michaelis-Menten constant (Km) is well-documented, the maximal velocity (Vmax) for carbazeran 4-oxidation can exhibit significant variability between different lots of human liver cytosol and individual donors, making a standardized value difficult to report.[6]

Experimental Protocols

Protocol 1: Determination of Aldehyde Oxidase Activity using Carbazeran

This protocol outlines the procedure for measuring the intrinsic clearance (CLint) of carbazeran in human liver cytosol, a key metric for AO activity.

1. Materials and Reagents:

-

Carbazeran citrate

-

Human liver cytosol (pooled or from individual donors)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., tolbutamide)

-

4-oxo-carbazeran analytical standard

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

2. Preparation of Solutions:

-

Carbazeran Stock Solution: Prepare a 10 mM stock solution of carbazeran citrate in DMSO.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions of carbazeran at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM) in the incubation buffer.

-

Human Liver Cytosol: Thaw human liver cytosol on ice and dilute to the desired final protein concentration (e.g., 0.5 - 1.0 mg/mL) with cold potassium phosphate buffer.

-

Quenching Solution: Prepare a solution of acetonitrile containing the internal standard (e.g., 100 ng/mL tolbutamide) and 1% formic acid.

3. Incubation Procedure:

-

Pre-warm the carbazeran working solutions and the diluted human liver cytosol separately at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a small volume of the pre-warmed human liver cytosol to the carbazeran working solution to achieve the final desired protein and substrate concentrations.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 2.5, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of the cold quenching solution.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Analyze the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.

-

Develop a standard curve for 4-oxo-carbazeran to quantify the amount of metabolite formed.

-

Monitor the depletion of the parent compound (carbazeran) as well.

5. Data Analysis:

-

Plot the concentration of 4-oxo-carbazeran formed against time. The initial linear portion of this curve represents the initial velocity (v).

-

Calculate the intrinsic clearance (CLint) from the substrate depletion data using the half-life (t1/2) method:

-

CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg protein)

-

-

For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Aldehyde Oxidase Inhibition Assay using Carbazeran

This protocol is designed to evaluate the potential of a test compound to inhibit AO-mediated metabolism of carbazeran.

1. Materials and Reagents:

-

Same as Protocol 1.

-

Test inhibitor compound.

-

Positive control inhibitor (e.g., hydralazine, raloxifene).

2. Preparation of Solutions:

-

Prepare stock and working solutions of the test inhibitor and positive control inhibitor in DMSO.

-

Prepare carbazeran working solution at a concentration close to its Km (e.g., 5 µM).

3. Incubation Procedure:

-

Pre-incubate the diluted human liver cytosol with a range of concentrations of the test inhibitor or positive control inhibitor at 37°C for 10-15 minutes. Include a vehicle control (DMSO without inhibitor).

-

Initiate the reaction by adding the carbazeran working solution to the pre-incubated cytosol-inhibitor mixture.

-

Incubate at 37°C for a fixed time point that falls within the linear range of metabolite formation determined in Protocol 1 (e.g., 10 minutes).

-

Terminate the reaction and process the samples as described in Protocol 1.

4. LC-MS/MS Analysis:

-

Quantify the formation of 4-oxo-carbazeran as described in Protocol 1.

5. Data Analysis:

-

Calculate the percentage of AO activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AO activity).

Visualizations

Metabolic Pathway of Carbazeran

Caption: Metabolic activation of Carbazeran by AOX1.

Experimental Workflow for AO Activity Assay

Caption: Workflow for determining AO activity.

Experimental Workflow for AO Inhibition Assay

Caption: Workflow for assessing AO inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xenotech.com [xenotech.com]

Application Note: High-Throughput Analysis of Carbazeran and its Metabolites in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Carbazeran and its major metabolites in human plasma. Carbazeran is metabolized primarily through oxidation, and monitoring its metabolic profile is crucial for pharmacokinetic and drug development studies. This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals. The described method utilizes a simple protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Introduction

Carbazeran is a compound of interest in pharmaceutical development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to evaluating its efficacy and safety. In humans, Carbazeran undergoes significant metabolism, primarily mediated by aldehyde oxidase, leading to the formation of several metabolites. The principal metabolic pathway is the 4-hydroxylation of the carbazeran molecule. Key metabolites that have been identified include 4-hydroxycarbazeran, 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and O-desmethylcarbazeran. A sensitive and specific analytical method is essential for the simultaneous quantification of Carbazeran and these metabolites in biological matrices to support pharmacokinetic assessments. LC-MS/MS offers the required selectivity and sensitivity for this purpose.

Metabolic Pathway of Carbazeran

Carbazeran is primarily metabolized in the liver by aldehyde oxidase. The main transformation is the introduction of a hydroxyl group at the 4-position of the phthalazine ring, forming 4-hydroxycarbazeran. This can be further oxidized to 4-oxo-carbazeran. Other metabolic routes include N-deethylation and O-demethylation.

Figure 1: Proposed metabolic pathway of Carbazeran.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Carbazeran and its metabolites from human plasma.

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Carbazeran).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient Elution:

| Time (min) | % B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry

Instrument: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Temperature: 500°C Ion Spray Voltage: 5500 V Curtain Gas: 35 psi Collision Gas: 9 psi MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |

| 4-Hydroxycarbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |

| 4-Oxo-carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |

| N-Desethyl-4-oxo-carbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |

| O-Desmethylcarbazeran | [To be determined] | [To be determined] | 100 | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing standard solutions of each analyte.

Experimental Workflow

The overall workflow for the analysis of Carbazeran and its metabolites is depicted below.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Method Validation Parameters (Proposed)

The following tables summarize the proposed performance characteristics that should be evaluated during method validation.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | R² |

| Carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |

| 4-Hydroxycarbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |

| 4-Oxo-carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |

| N-Desethyl-4-oxo-carbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |

| O-Desmethylcarbazeran | 1 - 1000 | 1 | 0.5 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Carbazeran | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Mid | 50 | < 15 | < 15 | 85 - 115 | |

| High | 800 | < 15 | < 15 | 85 - 115 | |

| 4-Hydroxycarbazeran | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Mid | 50 | < 15 | < 15 | 85 - 115 | |

| High | 800 | < 15 | < 15 | 85 - 115 | |

| ... (similar entries for other metabolites) |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Carbazeran | 3 | [To be determined] | [To be determined] |

| 800 | [To be determined] | [To be determined] | |

| 4-Hydroxycarbazeran | 3 | [To be determined] | [To be determined] |

| 800 | [To be determined] | [To be determined] | |

| ... (similar entries for other metabolites) |

Conclusion